No Publicly Available Target Engagement Data to Support Differentiation
No quantitative target engagement data (e.g., EC50, Ki, IC50) for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide at GPR139 or any other receptor are available in primary literature, patents, or authoritative databases . The structurally related clinical candidate TAK-041 demonstrates an EC50 of 22 nM in a calcium mobilization assay using cells expressing human GPR139 . Without comparable data, no differentiation claim can be supported.
| Evidence Dimension | GPR139 agonism potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | TAK-041 (zelatriazin): EC50 = 22 nM (calcium mobilization, human GPR139) |
| Quantified Difference | Incalculable due to missing target data |
| Conditions | Calcium mobilization assay in recombinant cells expressing human GPR139 |
Why This Matters
Procurement for GPR139-focused research requires demonstrated target engagement; this product lacks the minimum evidence needed for assay validation or chemical biology studies.
